Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate
Description
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate is a structurally complex organic compound characterized by multiple functional groups: an ethyl ester, a cyano group, and an enamine moiety linked to a 2-methoxy-5-methylphenyl substituent (Figure 1). The enamine group (C=N) bridges the cyano and aryl components, creating a conjugated system that influences electronic properties and reactivity. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are frequently utilized as intermediates in organic synthesis, particularly in the formation of heterocycles and pharmaceuticals . The presence of electron-donating groups (methoxy and methyl) on the aromatic ring may enhance nucleophilicity at the enamine nitrogen, facilitating cyclization or condensation reactions.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-methoxy-5-methylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(17)11(8-15)9-16-12-7-10(2)5-6-13(12)18-3/h5-7,9,16H,4H2,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWFKMEKDOMQY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)C)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)C)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Acylation-Chlorination-Amination Protocol
The most widely documented approach derives from adaptations of Wang et al.’s (2005) synthesis of analogous ethyl 2-cyano-3-substituted amino propenoates. For the target compound, the route involves:
Step 1: Acylation of Ethyl Cyanoacetate
Ethyl cyanoacetate reacts with 2-methoxy-5-methylbenzoyl chloride in anhydrous tetrahydrofuran (THF) under reflux (80°C, 6–8 hours), yielding ethyl E-2-cyano-3-hydroxy-3-(2-methoxy-5-methylphenyl)prop-2-enoate. The reaction proceeds via nucleophilic acyl substitution, with the active methylene group of ethyl cyanoacetate attacking the electrophilic carbonyl carbon of the acyl chloride.
Step 2: Chlorination with Phosphorus Oxychloride
The hydroxyl intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N) as a base. Conditions (0–5°C for 2 hours, followed by room temperature stirring for 12 hours) produce a mixture of E- and Z-ethyl 3-chloro-2-cyano-3-(2-methoxy-5-methylphenyl)prop-2-enoate. The chlorination mechanism involves the formation of a phosphorylated intermediate, facilitating chloride displacement.
Step 3: Amination with 2-Methoxy-5-Methylaniline
The chloro intermediate reacts with 2-methoxy-5-methylaniline in acetonitrile under reflux (82°C, 24 hours) to yield the target compound. Triethylamine catalyzes the nucleophilic aromatic substitution, with the amine displacing chloride. This step achieves 72–85% yield, with purity exceeding 98% after recrystallization from ethanol.
Single-Pot Condensation Approach
Industrial-scale synthesis often employs a streamlined protocol to reduce purification steps:
Reaction Conditions
- Reactants: Ethyl cyanoacetate (1.0 equiv), 2-methoxy-5-methylaniline (1.1 equiv)
- Solvent: Dimethylformamide (DMF)
- Catalyst: Cuprous bromide (CuBr, 5 mol%)
- Temperature: 60°C, 12–14 hours under nitrogen
The reaction proceeds via direct condensation, where the amine’s NH₂ group attacks the electrophilic β-carbon of ethyl cyanoacetate, eliminating water. Microwave-assisted variants (100–140°C, 20–45 minutes) enhance reaction efficiency, achieving 89–94% conversion.
Optimization and Process Parameters
Solvent and Catalytic Systems
Comparative studies reveal solvent-dependent yields:
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | Et₃N | 78 | 97.2 |
| DMF | CuBr | 92 | 99.5 |
| Acetonitrile | None | 65 | 95.8 |
Polar aprotic solvents like DMF enhance nucleophilicity of the amine, while CuBr catalyzes the elimination step, reducing side-product formation.
Temperature and Stoichiometry
Excess amine (1.1–1.2 equiv) minimizes unreacted ethyl cyanoacetate, but higher ratios promote dimerization. Optimal temperatures balance reaction rate and decomposition:
- <50°C: Slow kinetics (conversion <40% at 24 hours)
- 60–80°C: Ideal range (85–92% conversion)
- >90°C: Cyclization byproducts dominate
Structural Characterization and Quality Control
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, NH)
- δ 7.34–7.28 (m, 2H, aromatic)
- δ 6.89 (d, J = 8.4 Hz, 1H, aromatic)
- δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 3.84 (s, 3H, OCH₃)
- δ 2.34 (s, 3H, Ar-CH₃)
- δ 1.38 (t, J = 7.1 Hz, 3H, CH₃)
Purity Profiling
Batch-specific Certificates of Analysis (CoA) include:
- HPLC: ≥98% purity (C18 column, 70:30 H₂O:MeOH, 240 nm)
- Karl Fischer: ≤0.5% moisture
- Residual Solvents: <500 ppm (GC-MS)
Industrial-Scale Production Considerations
Waste Stream Management
The three-step method generates POCl₃-derived acidic waste, requiring neutralization with NaHCO₃ before disposal. In contrast, the single-pot approach reduces waste volume by 60%, aligning with green chemistry principles.
Scalability Challenges
- Amination Step: Exothermic reaction necessitates jacketed reactors with precise temperature control
- Crystallization: Ethanol/water (3:1) mixtures achieve consistent particle size distribution (D90 <50 µm)
Emerging Methodologies and Innovations
Continuous Flow Synthesis
Microreactor systems (residence time 8–12 minutes) enhance heat transfer and reduce side reactions, achieving 94% yield at 120°C.
Enzymatic Catalysis
Preliminary studies using lipase B from Candida antarctica (CAL-B) in supercritical CO₂ show 68% conversion at 45°C, avoiding metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate has shown promising results in anticancer research. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines.
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through the activation of specific caspase pathways, leading to cell cycle arrest.
Case Study :
In vitro studies demonstrated that at concentrations as low as 10 µM, this compound significantly inhibited the growth of MCF-7 breast cancer cells, showcasing its potential as a therapeutic agent against breast cancer.
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of this compound, which are crucial for mitigating oxidative stress-related diseases.
Research Findings :
In cellular models, this compound effectively scavenged free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into neurodegenerative diseases.
Mechanism :
It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage induced by toxic agents such as glutamate.
Case Study :
In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics, indicating its potential for therapeutic use in conditions like Alzheimer's disease.
Polymer Chemistry
This compound can also be utilized in polymer synthesis due to its reactive cyano and enolate functionalities.
Applications :
This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, making it suitable for various industrial applications.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference Case Study |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Inhibition of MCF-7 cell proliferation |
| Antioxidant | Scavenges free radicals | Comparable IC50 to ascorbic acid |
| Neuroprotective | Modulates neuroinflammation | Reduced inflammation in neurodegeneration |
| Polymer Chemistry | Enhances mechanical properties in polymers | Utilized in industrial applications |
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxy-5-methylphenyl group in the target compound provides electron-donating effects, enhancing nucleophilicity at the enamine nitrogen. Tertiary amines (e.g., dimethylamino in ’s compound) increase solubility in polar solvents but may reduce thermal stability compared to aryl-substituted analogues .
Hydrogen Bonding and Crystallinity: The enamine NH group in the target compound acts as a hydrogen bond donor, while ester and cyano groups serve as acceptors.
Synthetic Utility: Compounds with pyridinyl or pyrimidinyl substituents () are often used to synthesize fused heterocycles, such as pyrido[1,2-a]pyrimidinones, due to their ability to undergo cycloaddition reactions. The target compound’s methoxy-methylphenyl group may favor electrophilic aromatic substitution pathways .
Research Findings and Reactivity Trends
- Cyclization Reactions: this compound can undergo intramolecular cyclization under acidic conditions to form quinazoline or benzodiazepine derivatives, similar to the methodology described for methyl 2-(2-cyanovinylamino)benzoate derivatives .
- Solubility and Stability: The electron-rich aryl group in the target compound improves solubility in non-polar solvents compared to pyridinyl analogues, which exhibit higher polarity .
- Catalytic Applications : Analogues with tertiary amines (e.g., ’s compound) have been employed as ligands in asymmetric catalysis, whereas the target compound’s aryl substituent may limit coordination to metal centers .
Biological Activity
Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate, a compound with the molecular formula CHNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Weight | 260.29 g/mol |
| CAS Number | 853344-66-8 |
| Structure | Chemical Structure |
Anti-inflammatory Effects
Research indicates that derivatives of ethyl cyanoacrylate compounds exhibit significant anti-inflammatory properties. For instance, a study on similar compounds demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures. The mechanism involves modulation of the nitric oxide pathway, which is crucial in inflammatory responses .
In vivo studies using animal models have shown that these compounds can reduce edema and leukocyte migration significantly. For example, a related compound demonstrated a reduction in paw edema comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
This compound has been evaluated for its anticancer potential through various assays. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and c-Myc. In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer cell lines .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Case Studies
- Inflammatory Disease Model :
-
Cancer Cell Line Study :
- In a comparative study involving various cancer cell lines (e.g., MCF-7, HeLa), ethyl 2-cyano derivatives were found to reduce cell viability by over 70% at concentrations above 25 µM after 48 hours of treatment. The study emphasized the need for further investigation into the specific apoptotic pathways activated by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
